Methyl 2,6-dichloroquinoline-4-carboxylate
Description
Contextual Significance of Quinoline (B57606) Carboxylates in Contemporary Organic Chemistry
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. researchgate.net Quinoline and its derivatives are not only prevalent in numerous natural products and alkaloids but also form the core of many synthetic compounds with a wide array of biological activities. nih.gov These activities include antitumor, antimalarial, antibacterial, and antiviral properties. nih.gov
Strategic Importance of Halogenation and Esterification in Quinoline Scaffold Modification
The functionalization of the quinoline core through halogenation and esterification is a critical strategy in the development of new chemical entities. Halogen atoms, particularly chlorine, are known to modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. The introduction of chlorine atoms into the quinoline scaffold can significantly enhance its biological activity. pharmatutor.org Halogenated quinolines have been a focus of research for their potent antibacterial and biofilm-eradicating capabilities. google.com The position of the halogen substituent on the quinoline ring is crucial and can lead to isomers with distinct chemical and biological profiles. googleapis.com
Esterification of a carboxylic acid group, such as in the formation of a methyl ester, serves multiple purposes in organic synthesis and drug design. It can act as a protecting group for the carboxylic acid during a synthetic sequence or can modify the compound's solubility and cell permeability. In some cases, esters can be designed as prodrugs, which are converted to the active carboxylic acid form in the body. The synthesis of quinoline esters can be achieved through various methods, including Fischer-Speier esterification or reaction with alkyl halides in the presence of a base. nih.gov
Delineation of Research Scope for Methyl 2,6-dichloroquinoline-4-carboxylate
This compound is a specific molecule that combines the key structural features discussed above: a quinoline core, chloro substituents at the 2 and 6 positions, and a methyl carboxylate group at the 4-position. While this compound is commercially available for research purposes, indicating its potential as a building block or a subject of screening, detailed published research focusing specifically on it is limited. bldpharm.com
The research scope for this compound can be inferred from its structure. The dichloro-substitution pattern suggests potential for investigation into its antimicrobial, antifungal, or anticancer properties, in line with the known activities of other halogenated quinolines. nih.govgoogle.com The methyl ester at the 4-position makes it a candidate for studies requiring modified solubility or for use as an intermediate in the synthesis of other derivatives, such as amides or more complex esters, which may have unique biological activities. researchgate.net
Further research on this compound would likely involve its synthesis, possibly through a multi-step process starting from a substituted aniline, followed by characterization using modern analytical techniques such as NMR and mass spectrometry. chemicalbook.comrsc.org Subsequent investigations would logically proceed to biological screening to determine its activity profile and to explore its potential as a lead compound in medicinal chemistry or as a tool for chemical biology studies.
Chemical Compound Data
Below are tables detailing the properties of this compound and related compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 854396-81-9 bldpharm.com |
| Molecular Formula | C₁₁H₇Cl₂NO₂ |
| Molecular Weight | 256.09 g/mol |
Data sourced from commercial supplier information.
Interactive Table: Comparison of Related Quinolines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |
| This compound | C₁₁H₇Cl₂NO₂ | 256.09 | Dichloro at C2, C6; Methyl ester at C4 |
| 2,6-Dichloro-4-methylquinoline | C₁₀H₇Cl₂N | 212.08 chemicalbook.com | Dichloro at C2, C6; Methyl at C4 |
| Quinoline-4-carboxylic acid | C₁₀H₇NO₂ | 173.17 | Carboxylic acid at C4; No substitution |
| 4,7-Dichloroquinoline (B193633) | C₉H₅Cl₂N | 198.05 orgsyn.org | Dichloro at C4, C7; No other substitution |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dichloroquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-5-10(13)14-9-3-2-6(12)4-7(8)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFDUDPFXVRDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Methyl 2,6 Dichloroquinoline 4 Carboxylate
Foundational Synthetic Approaches to Quinoline (B57606) and its Carboxylic Acid Derivatives
The quinoline scaffold, a fused bicyclic heterocycle, can be constructed through various classical organic reactions. Many of these methods, developed in the late 19th century, remain fundamental to heterocyclic chemistry and serve as the basis for more complex syntheses. nih.gov These reactions typically involve the condensation and cyclization of aniline derivatives with carbonyl compounds.
Two of the most prominent methods for synthesizing quinoline-4-carboxylic acids are the Doebner and Pfitzinger reactions.
Doebner Reaction: This reaction synthesizes quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.orgiipseries.org The process is a three-component reaction that offers a direct route to the 4-carboxyquinoline core. nih.gov While effective, the classical Doebner reaction can sometimes suffer from low yields, particularly when using anilines bearing electron-withdrawing groups. nih.govnih.gov The mechanism involves the formation of an α,β-unsaturated carbonyl compound in situ, followed by a conjugate addition of the aniline, cyclization, and subsequent aromatization.
Pfitzinger Reaction: An alternative and widely used method is the Pfitzinger reaction, which involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org The Pfitzinger reaction is a versatile method for accessing a wide range of substituted quinoline-4-carboxylic acids. researchgate.netijsr.net
A related and older method is the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds reacting with anilines under acidic conditions to produce substituted quinolines. nih.govwikipedia.org
Table 1: Comparison of Foundational Quinoline Synthesis Reactions
| Reaction Name | Key Reactants | Product | Key Features |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Three-component, direct synthesis. wikipedia.orgiipseries.org |
| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | Versatile, proceeds via isatin ring-opening. wikipedia.orgresearchgate.net |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | Uses pre-formed or in situ generated unsaturated carbonyls. wikipedia.org |
To synthesize a dichloroquinoline carboxylate framework, the foundational reactions must be adapted by using halogenated precursors. The substitution pattern of the final product is directly determined by the substitution on the starting aniline or isatin.
For instance, in a Pfitzinger-type synthesis, the use of a substituted isatin, such as 5-chloroisatin, allows for the introduction of a chlorine atom at the C6 position of the resulting quinoline ring. iipseries.org Similarly, employing a chloro-substituted aniline (e.g., 4-chloroaniline) in a Doebner or Conrad-Limpach synthesis would also result in a 6-chloroquinoline derivative. orgsyn.org
The introduction of a second chlorine atom, particularly at the C2 or C4 position, often requires subsequent chemical transformations after the core quinoline ring has been formed. A common strategy involves the conversion of a hydroxyquinoline (quinolinol) or quinolone intermediate into the corresponding chloroquinoline using chlorinating agents like phosphorus oxychloride (POCl₃). orgsyn.orggoogle.com This post-cyclization modification is a key step in building the dichloro-framework.
Direct and Stepwise Synthesis of Methyl 2,6-dichloroquinoline-4-carboxylate
The synthesis of the target molecule, this compound, is not typically achieved in a single step but through a multi-step pathway involving careful selection of precursors and a series of chemical transformations.
A plausible synthetic route begins with the construction of a 6-chloro-4-hydroxyquinoline intermediate, which is subsequently chlorinated and esterified.
Precursor Selection: The synthesis would likely start from 4-chloroaniline to provide the chlorine atom at the C6 position. This aniline derivative can be reacted with an appropriate three-carbon unit, such as diethyl malonate or a similar β-ketoester, in a cyclization reaction (e.g., Gould-Jacobs reaction) to form the quinoline ring.
Key Transformations:
Cyclization: The initial reaction between 4-chloroaniline and a suitable partner forms a 6-chloro-4-hydroxyquinoline-carboxylate ester intermediate.
Chlorination of the 4-position: The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) is converted to a chloro group. This is a critical step, often accomplished by heating the intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). orgsyn.org This transformation yields a 4,6-dichloroquinoline derivative.
Introduction of the 2-chloro group: Introducing the chlorine at the C2 position can be more complex. One established method involves an N-oxidation of the quinoline ring, followed by treatment with a chlorinating agent like POCl₃. This sequence converts the C2-H bond to a C2-Cl bond.
Esterification: The carboxylic acid at the C4 position is converted to a methyl ester. This can be done as a final step using standard esterification conditions (e.g., methanol with an acid catalyst) or may be carried out at an earlier stage of the synthesis. In some routes, the ester group is present from the initial cyclization step. nih.gov
An alternative pathway could involve a Pfitzinger reaction using 5-chloroisatin and a suitable carbonyl compound to generate a 6-chloroquinoline-4-carboxylic acid, which would then undergo the necessary chlorination steps. iipseries.org
The efficiency of quinoline synthesis is highly dependent on reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing yield and minimizing side products.
For related syntheses of chloroquinolines, reaction conditions have been extensively optimized. For example, the conversion of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid to 4,7-dichloroquinoline (B193633) involves heating the acid in a high-boiling solvent like Dowtherm A to facilitate decarboxylation, followed by reaction with phosphorus oxychloride at elevated temperatures (135–140°C). orgsyn.org Such procedures have been scaled for industrial production, indicating a high degree of optimization. orgsyn.org
In modern synthetic approaches, catalyst selection plays a significant role. For Doebner-type reactions, Lewis acids (e.g., tin tetrachloride) or Brønsted acids (e.g., p-toluenesulfonic acid) are used as catalysts. wikipedia.org Recent studies have shown that nanocatalysts can significantly improve reaction efficiency, allowing for shorter reaction times (15-60 min) and excellent yields (85-96%) under solvent-free conditions. nih.gov
Table 2: Example of Optimized Conditions in Quinoline Synthesis
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Pfitzinger Reaction | Microwave Irradiation | - | - | - | High | iipseries.org |
| Doebner-like Reaction | Nanocatalyst | Solvent-free | 90 °C | 15-60 min | 85-96% | nih.gov |
| 4-OH to 4-Cl Conversion | POCl₃ | Dowtherm A | 135-140 °C | 1 hour | 66-73% | orgsyn.org |
In recent years, there has been a significant shift towards developing more environmentally benign or "green" synthetic methods for quinoline production. These approaches aim to reduce energy consumption, minimize waste, and avoid hazardous reagents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in quinoline synthesis. researchgate.net It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. ijsat.orgijsat.org Microwave-assisted organic synthesis (MAOS) has been successfully applied to various named reactions for quinoline synthesis, including the Friedländer and Pfitzinger reactions. iipseries.orgorganic-chemistry.org
Advanced Catalysis:
Organocatalysis: The use of small organic molecules as catalysts provides a green alternative to traditional metal-based catalysts. Brønsted acids like p-toluenesulfonic acid and sulfamic acid have been used to catalyze Doebner reactions, offering milder conditions and easier workup. wikipedia.orgmdpi.com
Solid-Phase and Nanocatalysis: Employing reusable solid-acid catalysts, such as Nafion NR50, simplifies product purification and reduces waste, as the catalyst can be easily recovered and reused. organic-chemistry.org Similarly, magnetic nanocatalysts offer excellent catalytic activity for quinoline synthesis under solvent-free conditions and can be easily separated from the reaction mixture using an external magnet for reuse. nih.gov
These sustainable practices, including one-pot multicomponent reactions that improve atom economy, are increasingly being integrated into the synthesis of complex quinoline carboxylates. nih.govmdpi.com
Investigation of Regioselectivity and Stereoselectivity in Quinoline Functionalization
The synthesis of specifically substituted quinoline derivatives, such as this compound, is a complex task where control over the position and spatial orientation of functional groups is paramount. Regioselectivity, which governs the placement of substituents on the quinoline ring, and stereoselectivity, which controls the three-dimensional arrangement of atoms, are critical considerations in designing synthetic pathways. Modern synthetic strategies, including C-H activation and cycloaddition reactions, have become central to achieving high selectivity in the functionalization of the quinoline scaffold mdpi.comnih.gov.
The precise placement of halogen atoms on the quinoline core is a significant challenge due to the multiple reactive positions on the heterocyclic ring. The control of positional isomerism in halogenated quinolines often relies on the strategic choice of starting materials and the use of directing groups.
Classic quinoline syntheses, such as the Skraup-Doebner-Von Miller reaction, demonstrate that the substitution pattern of the initial aniline precursor dictates the position of substituents on the resulting quinoline's benzene (B151609) ring acs.org. For instance, the synthesis of 4,7-dichloroquinoline begins with m-chloroaniline, where the chlorine atom on the aniline ring ultimately defines its position at the C7-position of the quinoline product orgsyn.org. This principle of precursor-directed regiochemistry is fundamental to controlling isomerism.
Modern methods have introduced more sophisticated approaches. Metal-free, regioselective C-H halogenation of 8-substituted quinolines has been achieved using reagents like trihaloisocyanuric acid. This method allows for the specific halogenation at the C5-position, a site that is often difficult to functionalize, by leveraging the directing effect of the C8-substituent researchgate.netrsc.org. The directing group electronically influences the quinoline ring, guiding the electrophilic halogenating agent to a specific, remote position.
Furthermore, dearomative hydroboration strategies offer another pathway for regioselective functionalization. By using specific phosphine (B1218219) ligands, it is possible to direct boron functionalization to either the vicinal 5,6-positions or the conjugate 5,8-positions of the quinoline ring, providing a versatile handle for subsequent modifications acs.orgnih.gov.
Research into the synthesis of C-3-functionalized quinolines has utilized hetero-Diels-Alder reactions between in situ generated azadienes and terminal alkynes. This metal-free approach exhibits excellent regioselectivity, consistently yielding the C-3 substituted product acs.org. The inherent electronic demands of the cycloaddition reaction components govern the predictable formation of one positional isomer over others.
The table below summarizes findings on the regioselective synthesis of various halogenated and functionalized quinolines, illustrating the control of positional isomerism.
| Starting Material(s) | Reaction Type | Key Reagent/Catalyst | Position(s) Functionalized | Resulting Product Type |
| 8-Substituted Quinolines | Remote C-H Halogenation | Trihaloisocyanuric acid | C5 | C5-Halogenated Quinoline |
| 2-Aminobenzyl alcohol, Terminal Alkynes | Hetero-Diels-Alder Cycloaddition | KOH | C3 | C3-Functionalized Quinoline acs.org |
| Quinolines | Dearomative Hydroboration | Phosphine-ligated borane complexes | C5, C6 or C5, C8 | Hydroborated Quinoline acs.orgnih.gov |
| m-Chloroaniline, Diethyl ethoxymethylenemalonate | Cyclization/Chlorination | Phenyl ether, POCl₃ | C4, C7 | 4,7-Dichloroquinoline orgsyn.org |
While the core of this compound is achiral, the principles of stereoselective synthesis are crucial for creating more complex, chiral derivatives that are often required for biological applications. The development of enantioselective and diastereoselective methods for synthesizing quinoline derivatives has been an area of intense research.
A significant advancement in this field is the use of asymmetric dearomative photocycloadditions. Researchers have developed highly regio-, diastereo-, and enantioselective [2 + 2] photocycloadditions of quinolines with bicyclo[1.1.0]butanes. By employing a chiral Lewis acid catalyst, it is possible to control the stereochemical outcome of the reaction, producing chiral heterocycle-fused bicyclo[2.1.1]hexanes with excellent enantioselectivities (up to 99% ee) and diastereomeric ratios (>19:1 dr) acs.org. The catalyst's structure can be tailored to accommodate different substituents on the quinoline ring, thereby overcoming challenges in regioselectivity and stereocontrol acs.org.
Another strategy involves catalyst-free, diastereoselective synthesis of 2-methyl-4-amino-1,2,3,4-tetrahydro-quinoline derivatives in water, showcasing an environmentally friendly approach to stereocontrol iipseries.org. Additionally, intramolecular dearomatization of indole derivatives has been used to create tetracyclic indolines with high cis-diastereoselectivity acs.org.
The asymmetric synthesis of naturally occurring chiral quinoline alkaloids has also provided valuable insights. For example, the enantiopure alkaloids evoxine and evodine have been synthesized from a precursor isolated from Choisya ternata, demonstrating how stereochemistry can be controlled in complex natural product synthesis rsc.org.
The table below presents selected findings from studies on the stereoselective synthesis of quinoline derivatives, highlighting the levels of control achieved.
| Reaction Type | Substrates | Catalyst/Method | Regio. Ratio (rr) | Diastereo. Ratio (dr) | Enantio. Excess (ee) |
| Dearomative [2+2] Photocycloaddition | Quinolines, Bicyclo[1.1.0]butanes | Chiral Lewis Acid | >19:1 | >19:1 | up to 99% acs.org |
| Dearomative [2+2] Photocycloaddition | 3-Fluoroquinoline, BCB | Chiral Lewis Acid | >19:1 | >19:1 | 94% acs.org |
| Dearomative [2+2] Photocycloaddition | 6-Fluoroquinoline, BCB | Chiral Lewis Acid | >19:1 | >19:1 | 97% acs.org |
| Dearomatizing Alkylation/Aza-FC Cascade | Indole-tethered pyrroles, Benzyl iodide | TsOH | - | cis-selective | - acs.org |
Chemical Reactivity and Derivatization Studies of Methyl 2,6 Dichloroquinoline 4 Carboxylate
Nucleophilic Substitution Reactions at the Quinoline (B57606) Core
The quinoline ring system, particularly the pyridine (B92270) part, is susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. researchgate.net This reactivity is further enhanced in Methyl 2,6-dichloroquinoline-4-carboxylate by the presence of two strongly deactivating chloro substituents. Nucleophilic substitution reactions on the quinoline core primarily occur at the electron-deficient C-2 and C-4 positions. researchgate.net
Directed Functionalization at C-2 and C-4 Positions
In dichloroquinoline systems, the C-2 and C-4 positions are highly activated towards nucleophilic aromatic substitution (SNAr). Studies on analogous 2,4-dichloroquinolines have shown that these positions are readily attacked by a variety of nucleophiles. nih.govnih.govmdpi.com For this compound, the chlorine atom at the C-2 position is expected to be highly susceptible to displacement by nucleophiles. The C-4 position is occupied by the methyl carboxylate group, but in related dichloroquinazolines, which are structurally similar, the C-4 position is reported to be more susceptible to nucleophilic attack than C-2. nih.govmdpi.com In the case of 2,4-dichloroquinoline (B42001), regioselective substitution can be achieved, with some studies showing preferential reaction at the C-2 position under certain conditions, while others report selectivity for the C-4 position. nih.govmdpi.com For instance, the reaction of 2,4-dichloroquinoline with terminal alkynes in the presence of a palladium catalyst selectively yields 2-alkynyl-4-chloroquinolines. nih.gov
The reaction of 4,7-dichloroquinoline (B193633) with nucleophiles like thiosemicarbazide (B42300) and 3-amino-1,2,4-triazole has been shown to result in nucleophilic substitution at the C-4 position. semanticscholar.org While our target molecule has a different substitution pattern, this highlights the general reactivity of chloroquinolines.
| Nucleophile | Reagent/Conditions | Expected Product at C-2 | Reference |
| Amines | R-NH₂ | Methyl 2-amino-6-chloroquinoline-4-carboxylate | nih.gov |
| Alkoxides | R-ONa | Methyl 2-alkoxy-6-chloroquinoline-4-carboxylate | wikipedia.org |
| Thiolates | R-SNa | Methyl 2-alkylthio-6-chloroquinoline-4-carboxylate | mdpi.com |
Exploration of Substituent Effects on Reactivity
The reactivity of the quinoline ring is significantly influenced by its substituents. Electron-withdrawing groups, such as the chloro and carboxylate moieties in this compound, decrease the electron density of the aromatic system. biosynce.com This deactivation makes electrophilic aromatic substitution more difficult but facilitates nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr mechanism. wikipedia.org
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the quinoline ring is generally directed towards the benzene (B151609) ring, specifically at positions C-5 and C-8, as the pyridine ring is deactivated by the electronegative nitrogen atom. researchgate.netreddit.com The presence of two additional deactivating groups (two Cl and a COOMe group) in this compound would further disfavor electrophilic attack.
The electron-withdrawing character of the substituents significantly raises the activation energy for the formation of the cationic Wheland intermediate, which is a key step in EAS. Therefore, forcing conditions would likely be required for any electrophilic substitution to occur, and the reaction would be expected to proceed with low yield. Literature on the direct electrophilic aromatic substitution of this specific compound is scarce, which is consistent with its predicted low reactivity towards electrophiles.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to haloquinolines. wikipedia.orgyoutube.comwikipedia.orglibretexts.orgorganic-chemistry.orgnih.govorganic-chemistry.org
The Suzuki coupling , which pairs an organoboron compound with an organic halide, is a versatile method for creating C-C bonds. In the case of dihaloquinolines, regioselective coupling can often be achieved. For 2,4-dichloroquinoline, Suzuki coupling with arylboronic acids has been shown to occur selectively at the C-4 position. nih.gov For 2,6-dichloroquinoxaline, a related heterocyclic system, site-selective Suzuki-Miyaura reactions have also been reported, with the selectivity being controlled by electronic parameters. researchgate.net It is plausible that this compound could undergo selective Suzuki coupling at either the C-2 or C-6 position, depending on the reaction conditions and the relative reactivity of the two C-Cl bonds.
The Sonogashira coupling , involving the reaction of a terminal alkyne with an aryl or vinyl halide, is another important transformation. wikipedia.orgorganic-chemistry.org For dihalo-substituted aromatic systems, the reaction often occurs at the more reactive halide position. libretexts.orgnih.gov In the case of 3,5-dibromo-2,6-dichloropyridine, chemoselective Sonogashira couplings have been developed to afford a range of alkynylated pyridines. nih.gov This suggests that selective alkynylation of this compound at either C-2 or C-6 is feasible.
The Heck reaction , which couples an alkene with an aryl or vinyl halide, is also a prominent palladium-catalyzed transformation. wikipedia.orgyoutube.comorganic-chemistry.org The reaction has been applied to a wide range of substrates, including those with electron-withdrawing groups. Intramolecular Heck reactions, in particular, are known for their high efficiency and selectivity. libretexts.org
| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Expected Product | Reference |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base | Methyl 2-aryl-6-chloroquinoline-4-carboxylate or Methyl 6-aryl-2-chloroquinoline-4-carboxylate | nih.govorganic-chemistry.orgresearchgate.net |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | Methyl 2-alkynyl-6-chloroquinoline-4-carboxylate or Methyl 6-alkynyl-2-chloroquinoline-4-carboxylate | libretexts.orgorganic-chemistry.orgnih.gov |
| Heck | Alkene | Pd(OAc)₂, base | Methyl 2-alkenyl-6-chloroquinoline-4-carboxylate or Methyl 6-alkenyl-2-chloroquinoline-4-carboxylate | wikipedia.orgyoutube.comorganic-chemistry.org |
Transformations of the Carboxylate Functional Group
The methyl carboxylate group at the C-4 position is also a site for chemical modification.
Ester Hydrolysis and Amidation
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting 2,6-dichloroquinoline-4-carboxylic acid is a versatile intermediate. nih.govnih.govacs.orgresearchgate.netresearchgate.net
The carboxylic acid can then be converted to a variety of amides through reaction with amines, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The synthesis of quinoline-4-carboxamides from their corresponding carboxylic acids is a well-established transformation and has been used to generate libraries of compounds with potential biological activity. nih.gov For example, 2-methyl-quinoline-4-carboxylic acid has been converted to its corresponding hydrazide. chemicalbook.com
| Reaction | Reagents | Product | Reference |
| Ester Hydrolysis | NaOH or HCl (aq) | 2,6-dichloroquinoline-4-carboxylic acid | nih.gov |
| Amidation | R-NH₂, EDC/HOBt | N-substituted-2,6-dichloroquinoline-4-carboxamide | nih.gov |
Reduction and Other Functional Group Interconversions
The functional groups of this compound—the ester and the two chloro substituents—can be readily transformed into a range of other functionalities. These transformations are crucial for building molecular diversity from a common starting material.
Reduction of the Ester Group
The methyl ester at the C4 position can be selectively reduced to a primary alcohol. This transformation is typically achieved using powerful hydride-donating reagents. For instance, treatment with lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would yield (2,6-dichloroquinolin-4-yl)methanol. This alcohol is a valuable intermediate, opening pathways for further reactions such as oxidation, etherification, or conversion to a leaving group for nucleophilic substitution. A milder alternative, diisobutylaluminium hydride (DIBAL-H), can also be employed, often at low temperatures to prevent side reactions. nottingham.ac.uk
Other Functional Group Interconversions
Beyond reduction, the ester and chloro groups are amenable to several other important chemical transformations.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2,6-dichloroquinoline-4-carboxylic acid. This is typically accomplished via saponification, using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, followed by acidic workup.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents at the C2 and C6 positions are prime handles for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-nitrogen bonds. The electronic environment of the quinoline ring renders the C2 and C6 positions susceptible to these reactions, with the C2 position generally exhibiting higher reactivity due to the influence of the adjacent heterocyclic nitrogen atom. nih.govresearchgate.net This differential reactivity allows for sequential and site-selective functionalization.
Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the chloroquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to first substitute the more reactive C2 chlorine, isolate the product, and then perform a second Suzuki coupling at the C6 position with a different boronic acid. nih.govresearchgate.net
Buchwald-Hartwig Amination: This powerful method is used to form C-N bonds, converting the chloro groups into amino groups. wikipedia.orgbeilstein-journals.org The reaction involves a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, DavePhos), and a base to couple the dichloroquinoline with a primary or secondary amine. researchgate.netrsc.org Similar to the Suzuki coupling, the higher reactivity of the C2-Cl bond can be exploited for the selective synthesis of 2-amino-6-chloroquinoline derivatives. nih.gov Subsequent amination at the C6 position can then introduce a second, potentially different, amino substituent. researchgate.netresearchgate.net
The following table summarizes key functional group interconversion reactions for this compound.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | 1. LiAlH₄ 2. H₂O | (2,6-dichloroquinolin-4-yl)methanol | Reduction |
| This compound | 1. NaOH(aq) 2. HCl(aq) | 2,6-dichloroquinoline-4-carboxylic acid | Hydrolysis |
| This compound | R-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ | Methyl 6-chloro-2-arylquinoline-4-carboxylate | Suzuki Coupling |
| This compound | R¹R²NH Pd₂(dba)₃, BINAP, NaOtBu | Methyl 2-(R¹R²-amino)-6-chloroquinoline-4-carboxylate | Buchwald-Hartwig Amination |
Ring Annulation and Cycloaddition Chemistry for Fused Systems
The quinoline nucleus of this compound is an excellent platform for constructing more complex, fused polycyclic and heterocyclic systems. nih.govresearchgate.net These reactions, which build new rings onto the existing quinoline framework, are known as annulation reactions.
Ring Annulation Strategies
Derivatives of this compound can be used to synthesize fused systems like pyrrolo[3,2-c]quinolines and indolo[2,3-b]quinolines, which are of significant interest in medicinal chemistry. nih.gov A common strategy involves first using functional group interconversion reactions, as described previously, to install appropriate functionalities that can participate in intramolecular cyclization.
For example, a selective Buchwald-Hartwig amination at the C2 position could be followed by hydrolysis of the ester to the carboxylic acid. This intermediate could then undergo further transformations to build a new fused ring. A more direct approach might involve a tandem reaction sequence. For instance, a derivative could undergo an intramolecular Heck reaction or a Pictet-Spengler type cyclization to generate a new fused ring system. The Robinson annulation, a classic method for forming a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation, could also be adapted to suitably functionalized quinoline precursors. nrochemistry.comyoutube.commasterorganicchemistry.com
Cycloaddition Reactions
The electron-deficient nature of the dichloroquinoline ring system makes it a potential candidate for participating in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder (iEDDA) reactions. rsc.org In this type of reaction, an electron-poor diene (the quinoline system or a part of it) reacts with an electron-rich dienophile (e.g., an enamine or an enol ether). This would lead to the formation of novel, highly functionalized polycyclic aromatic compounds that would be difficult to access through other synthetic routes. The regioselectivity of such cycloadditions would be governed by the electronic and steric properties of both the quinoline substrate and the dienophile. rsc.org
The table below illustrates a representative synthetic pathway for creating a fused system starting from a derivative of the title compound.
| Reactant | Reagent(s) / Conditions | Product | Reaction Type |
| Methyl 3-amino-2,6-dichloroquinoline-4-carboxylate | 1. Ethyl iodide, K₂CO₃ 2. NaH, DMF (intramolecular cyclization) | Fused Pyrrolo[3,2-c]quinoline system | N-Alkylation followed by Intramolecular Cyclization |
Advanced Analytical and Spectroscopic Characterization in Research Context
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Methyl 2,6-dichloroquinoline-4-carboxylate. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, researchers can map the connectivity of atoms and confirm the substitution pattern of the quinoline (B57606) core.
¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the methyl ester group. The aromatic region would typically display signals for H-3, H-5, H-7, and H-8. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine and carboxylate substituents. tsijournals.com The methyl group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester group (around 164-166 ppm), the carbons bearing chlorine atoms (C-2 and C-6), and the other carbons of the quinoline ring system. mdpi.com The methyl ester carbon would also produce a characteristic signal.
2D NMR Techniques: While 1D NMR provides fundamental data, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used for definitive assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. beilstein-journals.org For instance, an HMBC experiment would show a correlation between the methyl protons and the ester carbonyl carbon, confirming the methyl carboxylate functionality. Such techniques are crucial for distinguishing between potential isomers. nih.gov
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -COOCH₃ | Proton | ~3.9 - 4.1 (s, 3H) | - |
| 3 | Proton | Aromatic Region | - |
| 5 | Proton | Aromatic Region | - |
| 7 | Proton | Aromatic Region | - |
| 8 | Proton | Aromatic Region | - |
| C=O | Carbon | - | ~164 - 166 |
| -COOCH₃ | Carbon | - | ~52 - 53 |
| Quinoline Ring | Carbon | - | ~115 - 150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The chemical formula is C₁₁H₇Cl₂NO₂, giving it a monoisotopic mass of 254.98 g/mol .
A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, the spectrum will exhibit a characteristic cluster of peaks. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, the molecular ion will appear as three peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (containing two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1.
Electron impact ionization typically induces fragmentation. For this compound, common fragmentation pathways would include the loss of the methoxy (B1213986) radical (·OCH₃) to give an [M-31]⁺ peak, or the loss of the entire carbomethoxy group (·COOCH₃) resulting in an [M-59]⁺ fragment. libretexts.orgmiamioh.edu Analysis of a structurally similar compound, ethyl 2,4-dichloroquinoline-3-carboxylate, showed fragmentation corresponding to the loss of the ethoxy group and subsequent loss of carbon monoxide. nih.gov
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion | Characteristic isotopic pattern due to two Cl atoms. |
| [M-31]⁺ | [M - ·OCH₃]⁺ | Loss of the methoxy radical. |
| [M-59]⁺ | [M - ·COOCH₃]⁺ | Loss of the carbomethoxy group. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in this compound. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.
Key expected vibrational bands include:
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹.
C-O Stretching: Absorptions corresponding to the C-O single bonds of the ester group, usually found in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Aromatic C=C Stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region, indicative of the quinoline ring system.
Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹. researchgate.net
C-Cl Stretching: Strong absorptions in the fingerprint region, generally between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the assignment of the experimental spectra. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3100 |
| Ester C=O | Stretching | 1720 - 1740 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ester C-O | Stretching | 1000 - 1300 |
| C-Cl | Stretching | 600 - 800 |
X-ray Crystallography for Solid-State Molecular Geometry
Single-crystal X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds like ethyl 2,4-dichloroquinoline-3-carboxylate nih.gov and ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.govresearchgate.net provides valuable insight. For these analogs, the quinoline ring system is nearly planar. nih.govnih.gov The ester group is often twisted out of the plane of the aromatic ring. nih.gov X-ray analysis would confirm the substitution pattern and reveal details about crystal packing, such as potential π-π stacking interactions between the quinoline rings of adjacent molecules. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5860 (4) |
| b (Å) | 19.9082 (11) |
| c (Å) | 7.1304 (4) |
| β (°) | 100.262 (1) |
| Volume (ų) | 1199.32 (11) |
| Z (Molecules/unit cell) | 4 |
Chromatographic and Separation Techniques for Purity and Isomer Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts, starting materials, and potential isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity assessment. Using a reversed-phase column (e.g., C18), the compound can be separated from more polar or less polar impurities. A UV detector is typically used for detection, as the quinoline ring system is strongly chromophoric. A pure sample should yield a single, sharp peak under optimized conditions.
Liquid Chromatography-Mass Spectrometry (LC/MS): The coupling of HPLC with a mass spectrometer provides a powerful analytical tool. It not only separates the components of a mixture but also provides mass information for each component as it elutes from the column. mdpi.com This is particularly useful for identifying impurities and confirming the mass of the main product peak simultaneously.
These techniques are crucial in synthetic chemistry to ensure that the material being studied is indeed the target compound and is free from contaminants that could interfere with subsequent applications or characterization.
Computational and Theoretical Investigations of Methyl 2,6 Dichloroquinoline 4 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. These methods provide insights into the distribution of electrons within a molecule and how this distribution influences its chemical behavior.
For the related compound, methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate, DFT calculations have been performed to understand its geometry, frontier molecular orbitals (FMOs), and HOMO-LUMO energy gap. dntb.gov.ua Such studies are crucial for ascertaining the stability and reactivity of the molecule. dntb.gov.ua
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally indicates higher reactivity. nih.gov
In a study of various quinoline (B57606) derivatives, FMO analysis was instrumental in understanding the chemical stability of the molecules by examining the energy levels of their frontier orbitals. nih.gov For a series of synthesized quinoline derivatives, the HOMO-LUMO energy gaps were calculated to determine their relative reactivity and stability. nih.gov Although specific values for Methyl 2,6-dichloroquinoline-4-carboxylate are not detailed in the available literature, the principles of FMO analysis are directly applicable.
This table is representative of the type of data generated in FMO analysis for quinoline derivatives. Specific values for this compound would require dedicated computational studies.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For various quinoline derivatives, MEP analysis has been used to identify the most reactive parts of the molecules. arabjchem.org For instance, in a study on phenyl quinoline-2-carboxylate derivatives, DFT calculations were used to generate MEP surfaces to understand their reactive behavior. researchgate.net Similar analyses would be crucial in determining the reactive sites of this compound, highlighting the influence of the chloro and carboxylate substituents on the charge distribution of the quinoline ring.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions. mdpi.com By simulating the motion of atoms and molecules over time, MD can reveal the preferred conformations of a molecule and how it interacts with its environment, such as solvent molecules or biological receptors.
While specific MD simulation studies on this compound are not extensively documented, research on other quinoline derivatives demonstrates the utility of this technique. For example, MD simulations have been employed to study the conformational stability and interactions of quinoline derivatives with biological targets. dntb.gov.uaarabjchem.org These simulations can provide information on parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule's conformation. dntb.gov.ua
Mechanistic Pathways Elucidation using Computational Methods
Computational methods are invaluable for elucidating the mechanistic pathways of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, thereby providing a detailed understanding of the reaction mechanism.
For quinoline derivatives, computational studies have been used to investigate various reaction mechanisms. For instance, the methylation of a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, was studied using DFT calculations to understand the regioselectivity of the reaction. nih.gov The calculations helped to explain the observed product distribution by evaluating the electron distribution in the anionic intermediate. nih.gov Similarly, the reaction of quinoline with hydroxyl radicals has been analyzed computationally to determine the preferred sites of attack and the subsequent reaction pathways.
Computational elucidation of the reaction mechanisms involving this compound, such as nucleophilic substitution or hydrolysis, would provide critical insights into its chemical behavior and potential applications.
Prediction of Spectroscopic Properties through Theoretical Models
Theoretical models can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. nih.gov
For a range of quinoline derivatives, theoretical calculations of NMR chemical shifts and UV-Vis absorption spectra have been performed and compared with experimental data. nih.govresearchgate.net These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic transitions occurring within the molecule. For instance, in a study of 6-chloroquinoline, TD-DFT calculations were used to predict the UV-Vis spectrum in different solvents.
A theoretical prediction of the 1H NMR, 13C NMR, and UV-Vis spectra of this compound would be highly valuable for its characterization and for understanding the influence of the substituent groups on its spectroscopic properties.
This table illustrates the type of data that can be generated from theoretical predictions of spectroscopic properties for quinoline derivatives. The values are hypothetical and would need to be calculated specifically for this compound.
Strategic Applications As a Versatile Chemical Intermediate
Precursor in the Synthesis of Diverse Quinoline-Based Scaffolds
The compound serves as a foundational element for constructing a multitude of quinoline (B57606) derivatives. Its inherent reactivity allows chemists to introduce molecular diversity, leading to the development of novel compounds with tailored properties.
The strategic placement of reactive sites on Methyl 2,6-dichloroquinoline-4-carboxylate makes it a suitable precursor for the synthesis of more complex, multi-ring systems. The C2-chloro group and the C4-carboxylate can act as dual handles for annulation reactions, where a new ring is fused onto the existing quinoline framework.
For instance, by reacting the intermediate with bifunctional nucleophiles, fused heterocyclic systems can be constructed. A reaction with hydrazine (B178648) or its derivatives could first involve the displacement of the C2-chloro group, followed by an intramolecular cyclization via condensation with the C4-ester, potentially leading to the formation of a pyrazolo[3,4-b]quinoline system. Similarly, reactions with other binucleophiles can be envisioned to create a variety of fused structures. The synthesis of tetrazolo[1,5-a]quinolines from 2-chloroquinoline (B121035) precursors has been demonstrated, showcasing a pathway where the nitrogen heterocycle is fused to the quinoline core. rsc.org The development of diversity-oriented synthesis strategies allows for the creation of novel polycyclic frameworks through annulation reactions. mdpi.com These approaches highlight the potential of using substituted quinolines to build structurally complex and diverse molecular architectures.
This compound is an ideal substrate for generating libraries of quinoline derivatives with varied substitution patterns. The distinct reactivity of the chloro groups and the ester allows for selective and sequential modifications.
The C2-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents by reacting the compound with various nucleophiles. For example, treatment with primary or secondary amines can yield 2-aminoquinoline (B145021) derivatives. acs.org This reaction is often facilitated by base and can be accelerated using microwave irradiation. acs.org Similarly, thiols can be used to introduce sulfur-based linkages, and alcohols or phenols can form ether linkages at the 2-position.
The C4-methyl ester is another key site for modification. It can be hydrolyzed under basic conditions (e.g., using lithium hydroxide) to the corresponding quinoline-4-carboxylic acid. nih.gov This carboxylic acid is a versatile intermediate in its own right and can be coupled with various amines using standard peptide coupling reagents (like EDC and HOBt) to form a diverse library of quinoline-4-carboxamides. acs.org Alternatively, the ester can be converted into a carbohydrazide (B1668358) by reacting it with hydrazine hydrate, providing another point for further derivatization.
The C6-chloro group on the benzene (B151609) ring is less reactive to SNAr but can be functionalized using transition-metal-catalyzed cross-coupling reactions. Techniques like the Suzuki coupling, which pairs aryl halides with boronic acids, can be employed to introduce new aryl or heteroaryl groups at this position, significantly expanding the structural diversity of the resulting molecules. nih.gov This multi-faceted reactivity allows for a systematic exploration of the chemical space around the quinoline core.
Table 1: Potential Synthetic Modifications of the Quinoline Scaffold This table is based on established reactions for analogous quinoline systems.
| Position | Reagent/Reaction Type | Resulting Functional Group | Representative Example Reference |
|---|---|---|---|
| C2-Chloro | Amines (R₂NH) / SNAr | Substituted Amine (-NR₂) | acs.org |
| Thiols (RSH) / SNAr | Thioether (-SR) | ||
| C4-Ester | LiOH or NaOH / Hydrolysis | Carboxylic Acid (-COOH) | nih.gov |
| Hydrazine Hydrate / Hydrazinolysis | Carbohydrazide (-CONHNH₂) | ||
| Amine (R₂NH) / Amidiation (via acid) | Amide (-CONR₂) | acs.org | |
| C6-Chloro | Arylboronic Acid / Suzuki Coupling | Aryl Group | nih.gov |
Role in the Development of Agrochemical Precursors and Intermediates (focus on synthesis)
The quinoline scaffold is present in various biologically active compounds, including those with applications in agriculture as pesticides or herbicides. nih.gov Quinoline-based structures, particularly quinoline carboxylic acids and their derivatives, have been investigated for their fungicidal and herbicidal properties.
This compound can serve as a key intermediate in the synthesis of precursors for new agrochemicals. The synthetic handles on the molecule allow for the construction of compounds analogous to known active ingredients. For example, the synthesis of novel triazolopyrimidines, which are related to commercial herbicides like Flumetsulam, has been reported. nih.gov By using the reactivity of the C2-chloro position and the C4-ester, it is possible to synthesize quinoline-based structures that incorporate toxophoric groups relevant to agrochemical activity. For instance, the displacement of the C2-chlorine with a substituted amine or thiol, followed by conversion of the ester to an amide, could generate novel candidates for screening as potential herbicides or fungicides. The broad utility of multicomponent reactions in generating diverse quinoline scaffolds further enhances the potential for discovering new agrochemical leads. rsc.org
Contributions to Materials Science Research through Novel Molecule Synthesis (focus on synthesis of precursors for materials)
Quinoline derivatives are recognized for their utility as building blocks for advanced materials with interesting electronic and optical properties. rsc.orgacs.org Their rigid, aromatic structure makes them suitable components for conjugated polymers, dyes, and organic electronics.
This compound can be used as a monomer or precursor in the synthesis of novel materials. The two chloro-substituents can act as points for polymerization through repeated cross-coupling reactions, such as Suzuki or Stille coupling. This could lead to the formation of quinoline-containing conjugated polymers. Such polymers, which incorporate the electron-deficient quinoline ring into their backbone, could exhibit unique photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The synthesis of conjugated polymers with alternating aromatic and quinonoid-like sequences from precursor polymers is a known strategy in materials science. dtic.milacs.org The functionalization of the quinoline core allows for the fine-tuning of the material's electronic properties, solubility, and solid-state morphology, which are critical for device performance.
This compound: A Look at Future Research and Manufacturing Paradigms
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous bioactive compounds and functional materials. nih.govmdpi.comresearchgate.net Within this vast chemical family, this compound presents a unique substitution pattern, offering a platform for diverse chemical modifications. As research progresses, the focus shifts towards more efficient, selective, and sustainable methods for synthesizing and functionalizing such complex heterocyclic systems. This article explores the emerging research directions and future outlook for this compound, focusing on catalysis, manufacturing processes, functionalization strategies, and the integration of artificial intelligence.
Emerging Research Directions and Future Outlook
The development of advanced synthetic methodologies is critical for unlocking the full potential of quinoline (B57606) derivatives. The future of research concerning Methyl 2,6-dichloroquinoline-4-carboxylate is poised to leverage cutting-edge technologies and chemical strategies to enhance its synthesis and application.
The synthesis of quinoline-4-carboxylic acids, the precursors to esters like this compound, often relies on multicomponent reactions such as the Doebner reaction. cbijournal.comsci-hub.se While effective, traditional methods can require harsh conditions or long reaction times. cbijournal.com Future research will likely focus on novel catalytic systems to improve efficiency, yield, and environmental footprint.
Recent studies have shown the utility of various catalysts for related transformations. For instance, Lewis acids such as BF₃·THF have been successfully employed to facilitate the Doebner reaction, particularly for anilines bearing electron-withdrawing groups, which are typically poor reactants under conventional conditions. acs.org Other work has demonstrated that ytterbium perfluorooctanoate can act as an efficient catalyst for the three-component synthesis of quinoline-4-carboxylic acids in water, offering a greener alternative. researchgate.net Interestingly, some efficient syntheses have been developed that proceed under catalyst-free conditions in solvents like ethanol, simplifying the process and purification. cbijournal.comresearchgate.net
For a molecule like this compound, research into catalytic systems could target both its initial synthesis and its subsequent functionalization. The exploration of transition-metal catalysts, particularly palladium and copper, which are known to be effective for C-H functionalization and cross-coupling reactions on quinoline N-oxides, could open pathways to new derivatives. mdpi.com
Table 1: Investigated Catalytic Systems for Quinoline-4-Carboxylic Acid Synthesis
| Catalyst System | Reaction Type | Key Advantages | Relevant Findings |
|---|---|---|---|
| BF₃·THF | Doebner Reaction | Effective for electron-deficient anilines | Maintained high activity even at 0.5 equivalents. acs.org |
| Ytterbium Perfluorooctanoate [Yb(PFO)₃] | Doebner Reaction | Water as a solvent, good yields | Outperformed other catalysts like La(PFO)₃ and Zn(PFO)₃. researchgate.net |
| Potassium Hydroxide (B78521) (KOH) | Pfitzinger-type Reaction | High-yielding condensation | Used for reacting isatin (B1672199) with ketones to form quinoline-4-carboxylic acids. researchgate.net |
This table is interactive. Click on the headers to sort the data.
Flow chemistry, or continuous processing, is revolutionizing the synthesis of organic molecules in both academic and industrial laboratories. researchgate.net Its advantages over traditional batch processing include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved scalability and reproducibility. d-nb.infomdpi.com
For the production of quinoline derivatives, flow chemistry offers significant potential. Studies have demonstrated the successful use of continuous-flow reactors for various quinoline syntheses, including photochemical and tandem reactions. acs.orgresearchgate.net For example, a continuous-flow photochemical setup was used to produce 3-cyano-quinolines, achieving high yields and scalability that would be challenging in batch mode. acs.org Similarly, the Doebner-Miller and Skraup reactions, classic methods for quinoline synthesis, have been adapted to flow conditions. researchgate.net
The integration of these principles into the manufacturing of this compound could lead to a more efficient, safer, and economically viable process. A multi-step synthesis could be "telescoped" into a continuous sequence, where intermediates are generated and consumed in-line without isolation. mdpi.com This approach not only accelerates production but also allows for precise control over reaction parameters like residence time, temperature, and stoichiometry, leading to higher purity and yield.
Table 2: Examples of Quinoline Synthesis in Continuous Flow
| Reaction Type | Key Parameters | Throughput/Yield | Significance |
|---|---|---|---|
| Photochemical Radical Cyclization | Residence Time: 3.0 min; Wavelength: 527 nm | 73% Yield | Enabled safe and scalable production of functionalized quinolines. acs.org |
| Tandem Photoisomerization-Cyclization | High-power LED irradiation | >1 gram per hour | Provided a green and powerful process for generating various quinolines. researchgate.net |
| Iodine-Mediated Oxidative Cyclization | Residence Time: 10 min; Packed-bed reactor | Up to 93% Yield | Achieved scale-up of 34 mmol/h with integrated quenching and extraction. researchgate.net |
This table is interactive. Click on the headers to sort the data.
The functionalization of a pre-existing quinoline core is a powerful strategy for generating molecular diversity. For this compound, with its specific substitution pattern, achieving chemo- and regioselectivity is paramount. The chloro- and carboxylate groups are themselves handles for modification, but direct C-H functionalization of the remaining positions (C3, C5, C7, C8) offers a more atom-economical approach. nih.gov
One of the most versatile methods for regioselective functionalization involves directed metalation. The use of magnesiating agents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the deprotonation of specific C-H bonds, guided by existing functional groups. acs.orgscite.airesearchgate.net For a quinoline ester, deprotonation at the C3 or C8 positions could be possible. acs.org Furthermore, halogen-metal exchange reactions, for instance using i-PrMgCl·LiCl, can selectively replace one of the chlorine atoms with a magnesium-based nucleophile, which can then react with various electrophiles. acs.orgscite.ai This allows for a stepwise and controlled functionalization at multiple sites on the quinoline ring. acs.org
Transition-metal-catalyzed C-H activation is another major frontier. nih.govmdpi.com Palladium catalysts, in particular, have been extensively used for the C2-selective functionalization of quinoline N-oxides. mdpi.com While the C2 position of this compound is already substituted, these principles could be adapted to target other positions, potentially guided by the existing substituents, to introduce aryl, alkyl, or other functional groups.
Table 3: Reagents for Regioselective Functionalization of Quinolines
| Reagent | Type of Reaction | Targeted Position(s) | Notes |
|---|---|---|---|
| TMPMgCl·LiCl | Direct Magnesiation (Deprotonation) | C3, C8 | Powerful base for direct C-H activation, tolerates ester groups. acs.orgresearchgate.net |
| i-PrMgCl·LiCl | Halogen-Magnesium Exchange | C2, C4 (from bromoquinolines) | Selectively replaces a halogen for subsequent reaction. acs.orgscite.ai |
| Mes₂Mg·2LiBr | Halogen-Magnesium Exchange | C2, C3, C4 (stepwise) | Milder reagent enabling selective exchanges on polyhalogenated systems. acs.orgscite.ai |
This table is interactive. Click on the headers to sort the data.
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is a rapidly expanding field that promises to accelerate discovery. researchgate.netmdpi.com For research on this compound, these computational tools can have a profound impact.
ML models can be trained on vast datasets of chemical reactions to predict the outcomes of unknown transformations, including yield and regioselectivity. researchgate.netmdpi.com This could help researchers screen potential catalysts (from section 7.1) or functionalization strategies (from section 7.3) in silico before committing to laboratory experiments, saving time and resources. For example, an AI model could predict the most likely site of C-H activation on the this compound ring with a given catalyst. researchgate.netmdpi.com
Table 4: Potential Applications of AI/ML in Quinoline Chemistry
| AI/ML Application | Specific Task for this compound | Potential Impact |
|---|---|---|
| Reaction Prediction | Predict product, yield, and regioselectivity of novel functionalization reactions. | Reduces experimental effort by prioritizing high-probability reactions. researchgate.netmdpi.com |
| Retrosynthetic Analysis | Propose efficient and novel synthetic routes to the target compound. | Accelerates synthesis planning and discovery of new pathways. youtube.com |
| Catalyst/Reagent Screening | Identify optimal catalysts and reagents for desired transformations. | Speeds up the development of more efficient synthetic methods. mdpi.com |
This table is interactive. Click on the headers to sort the data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
